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molecular formula C18H16N2O2 B8727718 3-phenyl-N'-(3-phenylprop-2-enoyl)prop-2-enehydrazide

3-phenyl-N'-(3-phenylprop-2-enoyl)prop-2-enehydrazide

Cat. No. B8727718
M. Wt: 292.3 g/mol
InChI Key: POTPVJOBCXVCJE-UHFFFAOYSA-N
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Patent
US04052362

Procedure details

A solution of 9.5 g of hydrazine sulfate and 8.0 g of sodium hydroxide in 83 ml of water was stirred at 20° -30° C while cooled with ice. To the resulting solution were slowly added dropwise 25 g of cinnamoyl chloride and 7.5 g of sodium hydroxide in 20 ml of water. After completion of the addition, the mixture was stirred at 20° -30° C for 2 hours. The produced precipitate was collected by filtration and washed with water. The so obtained product was then recrystallized twice from acetic acid (first grade, prepared and sold by Wako Junyaku Kabushiki Kaisha, Japan, the same in the following) and dried under reduced pressure to yield 11.6 g of N,N'-biscinnamoylhydrazine as white needles, m.p. 267° - 268° C. Analysis: Calculated for C18H16N2O2 : C, 73.97%; H, 5.48%, N, 9.5%, Found: C, 74.17%; H, 5.55%; N, 9.69%.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][NH2:7].[OH-:8].[Na+].[C:10](Cl)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:10]([NH:6][NH:7][C:10](=[O:8])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
83 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° -30° C for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled with ice
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The produced precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The so obtained product
CUSTOM
Type
CUSTOM
Details
was then recrystallized twice from acetic acid (first grade
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the same in the following) and dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)NNC(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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